molecular formula C15H15N5O4 B6059477 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide

Cat. No. B6059477
M. Wt: 329.31 g/mol
InChI Key: QYRHWAAXFBNGIM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin, a 1,2,4-triazole, and a pyrrolidinecarboxamide. These groups are common in many biologically active compounds and could suggest potential pharmaceutical applications .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The 1,4-benzodioxin is a heterocyclic compound that can participate in aromatic stacking interactions. The 1,2,4-triazole is a heterocycle often used in medicinal chemistry due to its ability to mimic the structure of peptides. The pyrrolidinecarboxamide could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature, and due to the presence of polar functional groups, it’s likely to have some degree of water solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Without specific studies, it’s impossible to say for sure .

Safety and Hazards

Without specific toxicity data, it’s hard to say for sure, but as with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c21-13-5-9(14(22)18-15-16-8-17-19-15)7-20(13)10-1-2-11-12(6-10)24-4-3-23-11/h1-2,6,8-9H,3-5,7H2,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRHWAAXFBNGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

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